molecular formula C10H12O2 B2406368 Spiro[4.5]dec-2-ene-1,4-dione CAS No. 124015-71-0

Spiro[4.5]dec-2-ene-1,4-dione

Cat. No. B2406368
CAS RN: 124015-71-0
M. Wt: 164.204
InChI Key: FTDPILJSWFCJMZ-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-2-ene-1,4-dione is a chemical compound with the CAS Number: 124015-71-0 . It has a molecular weight of 164.2 .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[4.5]dec-2-ene-1,4-dione has been achieved through asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary .


Molecular Structure Analysis

The InChI Code for Spiro[4.5]dec-2-ene-1,4-dione is 1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

Spiro[4.5]dec-2-ene-1,4-dione has a melting point range of 86-91°C .

Scientific Research Applications

Enantioselective Synthesis

Spiro[4.5]dec-2-ene-1,4-dione has been utilized in enantioselective synthesis processes. For example, Chitkul et al. (1994) demonstrated the preparation of spiro[4.5]dec-2-ene-1,6-diones with moderate to high enantiomeric purities via asymmetric allylation of enamines and ketal derivatives formed from keto-esters, followed by carbanionic cyclization processes (Chitkul et al., 1994).

Facial Selectivity in Nucleophilic Reactions

The compound also shows potential in controlling facial selectivity in nucleophilic reactions. Liu and Burnell (1994) found that Spiro[4.5]dec-7-ene-1,4-dione and its derivatives favored nucleophilic carbonyl attack on the face syn to the double bond, indicating stereoelectronic control (Liu & Burnell, 1994).

Catalysis in Chemical Reactions

The compound plays a role in catalysis as well. Li et al. (2013) described a phosphine-catalyzed [4 + 2] annulation of γ-substituted allenoates with 2-arylidene-1H-indene-1,3(2H)-diones. This reaction, involving Spiro[4.5]dec-6-ene skeletons, showcased a new application of γ-substituted allenoates (Li et al., 2013).

Construction of Spirocyclic Compounds

Spiro[4.5]dec-2-ene-1,4-dione is instrumental in the construction of spirocyclic compounds. Suemune et al. (1994) achieved enantio- and diastereo-selective synthesis of spirocyclic diones, including Spiro[4.5]decane-1,6-dione, using asymmetric alkylation and reduction (Suemune et al., 1994).

Polymerization and Toughening Applications

In polymer science, Jing and Hillmyer (2008) utilized derivatives of Spiro[4.5]dec-2-ene-1,4-dione for toughening polylactide. They synthesized (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide and used it as a dienophile in Diels-Alder reactions to create spirocyclic compounds for enhancing polymer toughness (Jing & Hillmyer, 2008).

X-Ray Crystallography Applications

Janardhanam et al. (1993) synthesized spirodiones, including Spiro bicyclo (5,4) dec-2-ene-3-methyl-1,6-dione, from 2-acetyl cycloalkanone and conducted a single-crystal X-ray crystallographic study to establish their structures (Janardhanam et al., 1993).

properties

IUPAC Name

spiro[4.5]dec-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDPILJSWFCJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.5]dec-2-ene-1,4-dione

CAS RN

124015-71-0
Record name spiro[4.5]dec-2-ene-1,4-dione
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